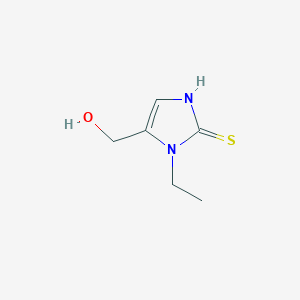

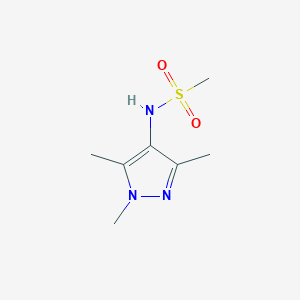

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

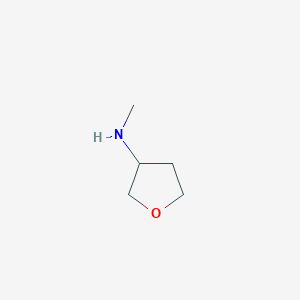

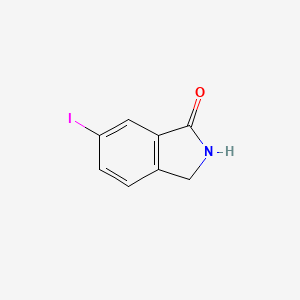

“(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol” consists of an imidazole ring with an ethyl group and a sulfanyl group attached to one of the carbon atoms, and a methanol group attached to the carbon atom at the 5-position of the imidazole ring .Applications De Recherche Scientifique

Nucleophilic Reactivity

Research on similar imidazole derivatives, such as 1,4,5-trisubstituted 2,3-dihydro-1H-imidazole-2-thiones, highlights their ambivalent nucleophilicity, reacting via the S- or N(3)-atom. These compounds can undergo nucleophilic addition reactions to yield corresponding sulfanyl fumarates and carboxamides, as demonstrated in studies like that by Mlostoń et al. (2008) (Mlostoń, Gendek, Linden, & Heimgartner, 2008).

Synthesis and Structure of Complexes

Banerjee et al. (2013) explored the synthesis and structure of copper complexes involving imidazole derivatives. Their work demonstrates how ethylation of imidazole acetates leads to various metallic complexes, providing insights into the coordination chemistry and potential applications in material science (Banerjee et al., 2013).

Conversion into Carbonyl Compounds

Imidazole derivatives can be converted into carbonyl compounds. Ohta et al. (1987) showed the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives, highlighting their role as masked forms of carbonyl groups and synthons in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Synthesis of Pyrithione Derivatives

Pyrithione derivatives, like the one studied by Balewski et al. (2019), involve reactions of imidazole derivatives with copper chloride. Such studies contribute to the development of fungicides and bactericides (Balewski, Sa̧czewski, & Gdaniec, 2019).

Antiprotozoal Activity

The work by Pérez-Villanueva et al. (2013) on benzimidazole derivatives, structurally related to imidazole compounds, reveals their potent antiprotozoal activity, offering potential therapeutic applications (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition

Imidazole derivatives are investigated for their corrosion inhibition properties. Studies like the one by Ammal et al. (2018) assess the effectiveness of these compounds in protecting metals against corrosion, thus having applications in material science and engineering (Ammal, Prajila, & Joseph, 2018).

Propriétés

IUPAC Name |

3-ethyl-4-(hydroxymethyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-2-8-5(4-9)3-7-6(8)10/h3,9H,2,4H2,1H3,(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDGGYXZKWDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629365 |

Source

|

| Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol | |

CAS RN |

98412-27-2 |

Source

|

| Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)